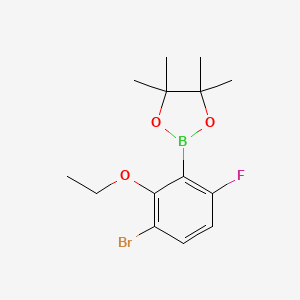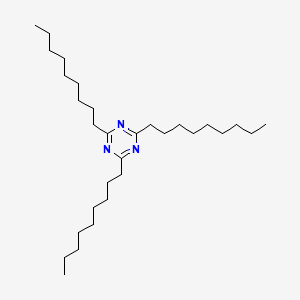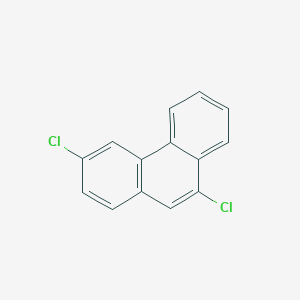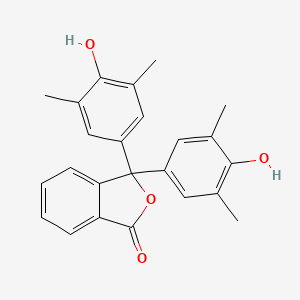
9-(Triphenylmethyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Trityl-9H-fluorene is an organic compound with the molecular formula C32H24. It is a derivative of fluorene, where the hydrogen atom at the 9-position is replaced by a trityl group (triphenylmethyl group). This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-trityl-9H-fluorene typically involves the reaction of fluorene with triphenylmethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
While specific industrial production methods for 9-trityl-9H-fluorene are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9-Trityl-9H-fluorene can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reductive removal of the trityl group can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the electrophile used.
Applications De Recherche Scientifique
9-Trityl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 9-trityl-9H-fluorene involves its interaction with various molecular targets. The trityl group can stabilize reactive intermediates, making the compound useful in catalysis and other chemical processes. The pathways involved often include electron transfer and radical formation, which are crucial in many organic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Silafluorene: Contains a silicon atom at the 9-position instead of a trityl group.
9-Germafluorene: Contains a germanium atom at the 9-position.
9-Fluorenylmethoxycarbonyl (Fmoc): Used in peptide synthesis.
Uniqueness
9-Trityl-9H-fluorene is unique due to the presence of the trityl group, which imparts significant stability and alters its reactivity compared to other fluorene derivatives. This makes it particularly useful in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
67635-27-2 |
|---|---|
Formule moléculaire |
C32H24 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
9-trityl-9H-fluorene |
InChI |
InChI=1S/C32H24/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H |
Clé InChI |
DOKUXMMVEOIIHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)






![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)



![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)

